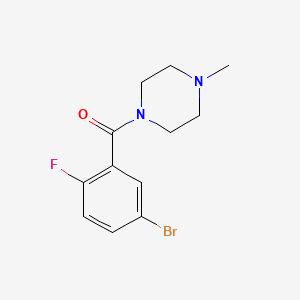![molecular formula C19H19N5O2 B15062253 L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) is a complex organic compound with a molecular formula of C25H31N5O3 It is a derivative of L-Valine, an essential amino acid, and features a tetrazole ring attached to a biphenyl structure
Preparation Methods
The synthesis of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Tetrazole Intermediate: The biphenyl tetrazole intermediate is synthesized by reacting 4-bromobiphenyl with sodium azide in the presence of a copper catalyst to form the tetrazole ring.
Coupling with L-Valine: The intermediate is then coupled with L-Valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly in the design of angiotensin II receptor antagonists.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow the compound to bind to angiotensin II receptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s molecular targets include angiotensin II type 1 receptors (AT1 receptors), and its pathways involve the renin-angiotensin system.
Comparison with Similar Compounds
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) can be compared with other similar compounds, such as:
Valsartan: A well-known angiotensin II receptor antagonist with a similar biphenyl tetrazole structure.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different structural features.
Irbesartan: A compound with a similar therapeutic application but distinct chemical structure.
The uniqueness of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) lies in its specific structural modifications, which may confer unique pharmacological properties and potential advantages in therapeutic applications.
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-12,17H,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 |
InChI Key |
XSHSVBJLNJNRJC-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Canonical SMILES |
CC(C)C(C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


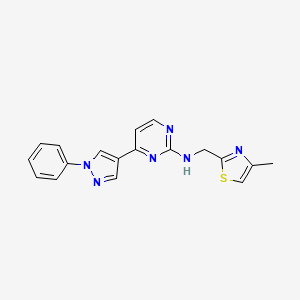
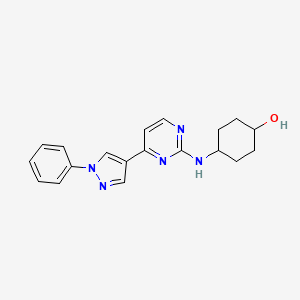
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
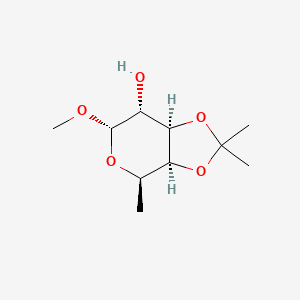
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)

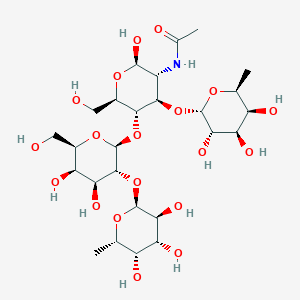
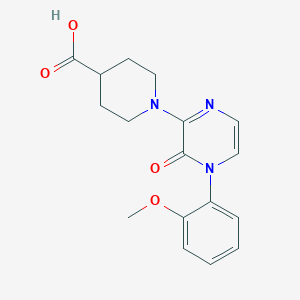
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)

![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)

